molecular formula C5H6N2O2S2 B14280766 Bis[(isocyanatomethyl)sulfanyl]methane CAS No. 149683-01-2

Bis[(isocyanatomethyl)sulfanyl]methane

Cat. No.: B14280766
CAS No.: 149683-01-2
M. Wt: 190.2 g/mol
InChI Key: ZHWJTCDUSSCFOZ-UHFFFAOYSA-N
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Description

Bis[(isocyanatomethyl)sulfanyl]methane is an organosulfur compound with the molecular formula C5H6N2O2S2. It contains two isocyanate groups and two sulfur atoms, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(isocyanatomethyl)sulfanyl]methane typically involves the reaction of methane with sulfuryl chloride in a radical reaction. Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These reactions are carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Bis[(isocyanatomethyl)sulfanyl]methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, amines, ureas, and carbamates. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Bis[(isocyanatomethyl)sulfanyl]methane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis[(isocyanatomethyl)sulfanyl]methane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates. The sulfur atoms in the compound also play a role in its reactivity, allowing for the formation of sulfonyl derivatives under oxidative conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(isocyanatomethyl)sulfanyl]methane is unique due to its dual isocyanate groups, which provide high reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from materials science to pharmaceuticals .

Properties

CAS No.

149683-01-2

Molecular Formula

C5H6N2O2S2

Molecular Weight

190.2 g/mol

IUPAC Name

isocyanato(isocyanatomethylsulfanylmethylsulfanyl)methane

InChI

InChI=1S/C5H6N2O2S2/c8-1-6-3-10-5-11-4-7-2-9/h3-5H2

InChI Key

ZHWJTCDUSSCFOZ-UHFFFAOYSA-N

Canonical SMILES

C(N=C=O)SCSCN=C=O

Origin of Product

United States

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